molecular formula C23H26ClNO2 B2500475 (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone CAS No. 1005045-36-2

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

Cat. No. B2500475
CAS RN: 1005045-36-2
M. Wt: 383.92
InChI Key: UABJRCUJCCIBRR-UHFFFAOYSA-N
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Description

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone, also known as CMI-977, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. It belongs to the family of isoquinolines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Novel Compound Synthesis and Chemical Analysis

Research has identified new compounds with structural similarities, demonstrating the ongoing exploration of benzylisoquinoline alkaloids and their derivatives. For instance, Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid in "Beilschmiedia brevipes," highlighting the significance of natural sources in identifying novel compounds for potential therapeutic applications (Pudjiastuti et al., 2010).

Clathrate Formation and Molecular Interactions

Eto et al. (2011) investigated the "edge-to-face interaction" between aromatic rings in clathrate formation, using derivatives with functional similarities to the target compound. This study sheds light on the molecular interactions and structural arrangements that could influence the formation of inclusion complexes, which has implications for pharmaceutical design and material science (Eto et al., 2011).

Radiotracer Synthesis for Imaging Applications

Wang et al. (2017) synthesized "[11C]HG-10-102-01," a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, demonstrating the process of creating radiolabeled compounds for biomedical imaging. The methodology and applications in this study are relevant to the development of diagnostic tools and the study of disease mechanisms at the molecular level (Wang et al., 2017).

Antimicrobial Activity of Novel Compounds

Shastri (2013) synthesized novel 2-(2-chloroquinolin-3-yl)-3-(1-phenylamine)-1,3-thiazolidin-4-ones and screened them for antibacterial and antifungal activities. This research indicates the potential pharmaceutical applications of chemically synthesized compounds in addressing microbial resistance (Shastri, 2013).

Fluorescent Labeling and Biomedical Analysis

Hirano et al. (2004) explored the characteristics of 6-methoxy-4-quinolone, a fluorophore with strong fluorescence across a wide pH range, demonstrating its application in biomedical analysis. Such studies are crucial for developing new tools for research and diagnostics, underscoring the importance of synthetic chemistry in biomedical sciences (Hirano et al., 2004).

properties

IUPAC Name

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO2/c1-27-19-11-7-10-18(16-19)22(26)25-15-14-23(24)13-6-5-12-20(23)21(25)17-8-3-2-4-9-17/h2-4,7-11,16,20-21H,5-6,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABJRCUJCCIBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

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